![molecular formula C11H10ClNO2 B3244391 2-Chloro-5,8-dimethoxyquinoline CAS No. 161648-77-7](/img/structure/B3244391.png)
2-Chloro-5,8-dimethoxyquinoline
Overview
Description
2-Chloro-5,8-dimethoxyquinoline is a quinoline derivative with the molecular formula C11H10ClNO2 . It is a compound that has been studied for its various properties and potential applications .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate was synthesized in one step by the addition of NaCN in the presence of manganese dioxide in absolute ethanol to 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of related compounds such as ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate has been studied. The dihedral angle between the quinoline ring system and ester planes is 18.99 (3)°. The C—O—C—Cm (m = methyl) torsion angle is −172.08 (10)°, indicating a trans conformation .Chemical Reactions Analysis
In one study, homoallylic alcohol was synthesized by allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide using metallic indium .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-5,8-dimethoxyquinoline is 223.65 g/mol. Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized have been reported .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Compounds : 2-Chloro-5,8-dimethoxyquinoline has been used in the synthesis of new chemical entities. For instance, a novel compound, 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, was prepared using 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (Bouarata et al., 2012).
Crystallographic and Spectral Studies : In-depth crystallographic and spectral studies have been conducted on derivatives of 2-chloro-5,8-dimethoxyquinoline, providing valuable insights into their structural properties (Mansour et al., 2013).
Chemical Sensing and Detection
- Chemosensing Applications : Compounds derived from 2-chloro-5,8-dimethoxyquinoline have been investigated for their potential use in chemosensing. For example, a derivative was found to selectively bind to cadmium ions, indicating its potential application in measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).
Biological Activity and Pharmaceutical Potential
In vitro Cytotoxicity Studies : Various derivatives of 2-chloro-5,8-dimethoxyquinoline have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating their potential in the development of anticancer agents (Lee et al., 2000).
Antimicrobial Activity : Research has also explored the synthesis of 2-chloroquinoline derivatives, demonstrating their significant antimicrobial activity against various bacterial and fungal strains, which could lead to potential pharmaceutical applications (Bawa et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known for their wide range of biological activities, including antifungal , antibacterial , antiviral , and anticancer properties .
Mode of Action
Quinoline derivatives often interact with their targets by intercalating into dna or binding to proteins, disrupting their normal function .
Result of Action
Based on the known activities of quinoline derivatives, it can be inferred that the compound may have potential antifungal, antibacterial, antiviral, and anticancer effects .
properties
IUPAC Name |
2-chloro-5,8-dimethoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(12)13-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEMEHFDNKQRRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295557 | |
Record name | Quinoline, 2-chloro-5,8-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,8-dimethoxyquinoline | |
CAS RN |
161648-77-7 | |
Record name | Quinoline, 2-chloro-5,8-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161648-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2-chloro-5,8-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,8-dimethoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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